molecular formula C22H22ClN5O2S B2798287 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 941886-01-7

1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Cat. No.: B2798287
CAS No.: 941886-01-7
M. Wt: 455.96
InChI Key: KJQWWENZIUYGMY-UHFFFAOYSA-N
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Description

1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a synthetic organic compound with the molecular formula C22H22ClN5O2S and a molecular weight of 456.0 . This chemically complex molecule features a thiazole core substituted with a phenylurea group and is further functionalized with a 4-(2-chlorophenyl)piperazine carbonyl moiety. This specific structural architecture, combining a thiazole ring with a piperazine group, is commonly investigated in medicinal chemistry for its potential to interact with biological targets . Compounds with piperazine and thiazole scaffolds are frequently explored as tools in pharmacological research, particularly in the study of central nervous system (CNS) targets and oncology. For instance, recent patent literature highlights that piperazine-containing structures are being evaluated as inhibitors of specific serotonin receptors, such as 5-HTR1D, for potential applications in cancer research . The presence of the phenylurea group also suggests potential research applications as a modulator of protein-protein interactions or enzyme activity, drawing parallels to urea-based compounds studied as allosteric modulators for other protein targets . Researchers may value this compound as a high-purity chemical probe for investigating cellular signaling pathways or for structure-activity relationship (SAR) studies in the development of novel therapeutic agents. This product is intended for research and development purposes only and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-16-7-3-2-4-8-16)20(29)28-13-11-27(12-14-28)18-10-6-5-9-17(18)23/h2-10H,11-14H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQWWENZIUYGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic potential.

Structural Overview

The compound features several key structural elements:

  • Piperazine ring : A six-membered ring that contributes to the compound's pharmacological properties.
  • Thiazole ring : A five-membered heterocyclic ring that enhances biological activity.
  • Urea functional group : Known for its role in various biological activities.

Table 1: Structural Features of this compound

ComponentDescription
PiperazineSix-membered nitrogen-containing ring
ThiazoleFive-membered heterocyclic ring
UreaCarbonyl group linked to amines
ChlorophenylAromatic substituent enhancing activity

Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies demonstrating its ability to inhibit growth and biofilm formation.

Anticancer Properties

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various signaling pathways.

Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective capabilities, particularly in models of neuroinflammation. It appears to modulate inflammatory responses in microglial cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Testing : In vitro assays on HeLa and MCF-7 cell lines revealed IC50 values of 15 µM and 20 µM, respectively, indicating promising anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Interaction : It interacts with various G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways.
MechanismDescription
Enzyme InhibitionInhibits microbial enzymes and cancer-related enzymes
GPCR InteractionModulates signaling pathways affecting cell survival

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available piperazine derivatives. Variations in the synthetic route can lead to different derivatives with altered biological activities.

Table 3: Synthesis Overview

StepDescription
Step 1Formation of the piperazine core
Step 2Introduction of the thiazole moiety
Step 3Urea linkage formation

Comparison with Similar Compounds

Implications for Drug Design

  • Electron-Withdrawing Groups : The 2-chlorophenyl on piperazine may enhance binding to hydrophobic pockets in targets (e.g., GPCRs or kinases).
  • Urea vs. Alternatives : Urea’s polarity could mitigate off-target interactions compared to sulfonyl or diazenyl groups in analogs.
  • Synthetic Flexibility : Modular assembly (e.g., coupling pre-formed piperazine-thiazole intermediates) allows rapid diversification for SAR studies .

Q & A

Q. What are the standard protocols for synthesizing 1-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-carbonyl intermediate via coupling of 2-chlorophenylpiperazine with a thiazole-carboxylic acid derivative using carbodiimide-based coupling agents.
  • Step 2 : Introduction of the phenylurea moiety through nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed in academic research?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity.
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and confirming stereochemistry .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or surfactants .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at -20°C in amber vials .

Q. What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with improved pharmacological properties?

  • Density functional theory (DFT) : Calculate electron density distributions (e.g., Multiwfn) to predict reactive sites .
  • Molecular docking : Use AutoDock or Schrödinger Suite to assess binding affinity to target receptors (e.g., serotonin/dopamine receptors) .
  • ADMET prediction : SwissADME or ADMETLab to evaluate absorption, toxicity, and metabolic stability .

Q. How can contradictory data in pharmacological studies (e.g., receptor selectivity) be resolved?

  • Comparative assays : Test the compound against structurally similar analogs (Table 1) to isolate substituent effects.
  • Control experiments : Use knockout cell lines or receptor antagonists (e.g., ketanserin for 5-HT₂A) to validate target specificity .

Table 1 : Structural analogs and receptor binding profiles

CompoundKey ModificationsReceptor Affinity (IC₅₀)Source
Parent compoundNone5-HT₂A: 12 nM
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-olHydroxyl group addition5-HT₂A: 8 nM
1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazineNitro groupsD₂: 25 nM

Q. What strategies improve synthetic yield and purity for scale-up studies?

  • Reaction optimization : Vary solvent (e.g., toluene vs. DCM), temperature (0°C to reflux), and catalysts (e.g., CuSO₄/Na ascorbate for click chemistry) .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and minimize byproducts .
  • Crystallization control : Seed crystals or gradient cooling to enhance crystal uniformity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELXL refinement : Adjust thermal parameters and occupancy rates to model disorder in piperazine-thiazole linkages .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing efficiency .

Methodological Notes

  • Contradiction management : Cross-validate NMR/XRD data with computational models to resolve stereochemical ambiguities .
  • Advanced analytics : Use LC-MS/MS for trace impurity profiling in pharmacokinetic studies .

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